molecular formula C6H6N2O3 B1377877 4-carbamoyl-1H-pyrrole-2-carboxylic acid CAS No. 921757-00-8

4-carbamoyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1377877
CAS No.: 921757-00-8
M. Wt: 154.12 g/mol
InChI Key: VNYDKAIREOKTED-UHFFFAOYSA-N
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Description

4-Carbamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 4-position with a carbamoyl group (–CONH₂) and at the 2-position with a carboxylic acid (–COOH) moiety. The pyrrole core contributes aromaticity and π-electron delocalization, while the carbamoyl group introduces hydrogen-bonding capacity and polarity, influencing solubility and reactivity.

Properties

IUPAC Name

4-carbamoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(9)3-1-4(6(10)11)8-2-3/h1-2,8H,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYDKAIREOKTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921757-00-8
Record name 4-carbamoyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-carbamoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

4-carbamoyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-carbamoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-carbamoyl-1H-pyrrole-2-carboxylic acid with structurally related pyrrole-2-carboxylic acid derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and applications.

Table 1: Comparative Analysis of Pyrrole-2-Carboxylic Acid Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
This compound –CONH₂ (4) C₆H₆N₂O₃ 154.12 Likely via amidation or coupling reactions High polarity, H-bond donor/acceptor; potential bioactive scaffold
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid –Cl (4), –CH₃ (5) C₇H₆ClNO₂ 187.58 Chlorination of ethyl 5-methylpyrrole-2-carboxylate using N-chlorosuccinimide (NCS) Requires chromatographic separation; intermediate for agrochemicals
4-Bromo-1H-pyrrole-2-carboxylic acid –Br (4) C₅H₄BrNO₂ 189.99 Halogenation or direct substitution Planar crystal structure; forms H-bonded sheets; used in X-ray crystallography studies
4-Phenyl-1H-pyrrole-2-carboxylic acid –C₆H₅ (4) C₁₁H₉NO₂ 187.20 Suzuki coupling or aryl group introduction Moderate yield (45%); aromatic stacking interactions; explored in materials science
4-Cyano-1H-pyrrole-2-carboxylic acid –CN (4) C₆H₄N₂O₂ 148.11 Cyanation via palladium catalysis Electron-withdrawing substituent; enhances acidity of –COOH group
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid –SO₂NHCH₂CONH₂ (4) C₇H₁₀N₄O₅S 278.25 Multistep functionalization Complex H-bonding network; potential pharmacological applications

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: Electron-Withdrawing Groups (Cl, Br, CN): Halogen and cyano substituents increase the acidity of the carboxylic acid group due to inductive effects, enhancing solubility in polar solvents. Bromo and chloro derivatives exhibit lower solubility in nonpolar solvents compared to the carbamoyl analog . Carbamoyl Group (–CONH₂): The carbamoyl substituent introduces dual hydrogen-bonding capability (NH₂ as donor, carbonyl as acceptor), likely improving solubility in aqueous media and enabling supramolecular assembly. This contrasts with halogenated derivatives, which rely primarily on weaker halogen bonds or van der Waals interactions .

Synthetic Challenges :

  • Chloro and bromo derivatives are synthesized via straightforward halogenation but often require meticulous purification due to byproduct formation .
  • Carbamoyl and sulfamoyl analogs necessitate multistep reactions (e.g., coupling with urea derivatives or sulfonamide precursors), which may lower yields .

Crystallographic and Structural Behavior: Bromo-substituted derivatives exhibit planar pyrrole rings with dihedral angles <15° between the carboxylic acid and substituent planes, facilitating dense crystal packing via O–H···O and N–H···O hydrogen bonds .

Biological and Material Applications :

  • Halogenated derivatives (e.g., 4-bromo) serve as intermediates in antitumor and kinase inhibitor synthesis .
  • Carbamoyl and sulfamoyl analogs are explored for drug design due to their resemblance to peptide bonds and enzyme-active site motifs .

Biological Activity

4-Carbamoyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

This compound is known to interact with various biomolecules, influencing enzyme activity and cellular functions. Notably, it acts as an inhibitor of pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole derivatives. This interaction alters metabolic pathways significantly, impacting cellular metabolism and gene expression.

PropertyDescription
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
SolubilitySoluble in water and organic solvents
StabilityRelatively stable under standard laboratory conditions

Cellular Effects

The compound exhibits profound effects on various cell types. It has been shown to modulate cell signaling pathways, affecting gene expression related to metabolic processes. In laboratory studies, it influences the metabolic flux within cells, demonstrating both beneficial and adverse effects depending on dosage.

Dosage Effects in Animal Models

Research indicates that lower doses may enhance cellular function and metabolic pathways, while higher doses can lead to toxicity and cellular damage. This duality underscores the importance of dosage in therapeutic applications.

At the molecular level, this compound binds specifically to enzymes and proteins, inhibiting their activity. The binding to pyrrole-2-carboxylate decarboxylase exemplifies its role in metabolic interference.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters that aid in its localization within cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The localization of this compound within cells can influence its activity. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its efficacy.

Research Applications

This compound has several promising applications:

  • Chemistry : Serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored as a potential drug candidate due to its interactions with biological targets.
  • Industry : Used in developing new materials with enhanced stability or conductivity.

Case Studies

Recent studies have highlighted the compound's potential in treating drug-resistant tuberculosis. For instance, modifications to the pyrrole structure have led to compounds that exhibit low cytotoxicity while maintaining high antibacterial efficacy against Mycobacterium tuberculosis strains .

Table 2: Case Study Summary on Antimicrobial Activity

Study ReferenceCompound TestedMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Pyrrole-2-carboxamide derivatives< 0.016> 64
Halogen-doped pyrrole derivativesLow nMNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-carbamoyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-carbamoyl-1H-pyrrole-2-carboxylic acid

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